Tripropylene glycol monomethyl ether

Übersicht

Beschreibung

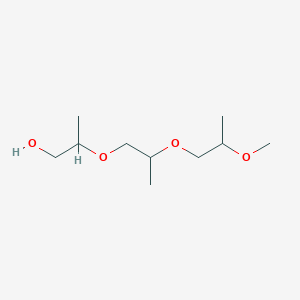

Tripropylene Glycol Monomethyl Ether (TPM, CAS 25498-49-1) is a branched ether-alcohol with the molecular formula C₁₀H₂₂O₄ and a molecular weight of 206.28 g/mol . It exists as a mixture of isomers and is classified as a P-series glycol ether, characterized by low volatility, high boiling point (243°C), and excellent water miscibility . TPM is widely used as a solvent in polymer chemistry, coatings, electronics, and cosmetics due to its ability to dissolve both polar and non-polar compounds .

Vorbereitungsmethoden

The synthesis of Tripropylene glycol monomethyl ether typically involves the reaction of 1,2-epoxypropane with methanol in the presence of a catalyst. The reaction mixture is then subjected to distillation processes to obtain the desired product . Industrial production methods often involve similar steps but on a larger scale, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Tripropylene glycol monomethyl ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

TPM is utilized as a solvent for active pharmaceutical ingredients (APIs) in drug formulations. Its low volatility and excellent solubilizing properties enhance the bioavailability of drugs, ensuring consistent and reliable delivery. TPM's safety profile makes it suitable for use in formulations intended for human consumption.

| Application | Benefits |

|---|---|

| Solvent for APIs | Enhances solubility and bioavailability |

| Carrier solvent | Ensures consistent drug formulations |

Agricultural Sector

In agriculture, TPM serves as a solvent for pesticides and herbicides. It improves the delivery of active ingredients, enhancing the efficacy of these products while minimizing environmental impact.

| Application | Benefits |

|---|---|

| Solvent in pesticides | Improves efficacy and safety |

| Stabilizer for herbicides | Enhances formulation stability |

Cosmetics and Personal Care

TPM acts as a coupling agent and solvent in cosmetic formulations, such as creams and lotions. Its ability to dissolve oils and other ingredients allows for improved texture and application.

| Application | Benefits |

|---|---|

| Solvent in cosmetics | Improves texture and application |

| Emollient | Provides skin conditioning properties |

Cleaning Products

In the cleaning industry, TPM is valued for its effectiveness in removing tough residues without the health risks associated with more aggressive solvents. It is used in industrial cleaners, degreasers, and household cleaning products.

| Application | Benefits |

|---|---|

| Industrial cleaners | Effective residue removal |

| Household cleaners | Safe for indoor use |

Paints and Coatings

TPM is widely used as a solvent in paint formulations, improving flow properties, film formation, and adhesion to substrates.

| Application | Benefits |

|---|---|

| Solvent in paints | Enhances adhesion and finish quality |

| Coatings | Improves durability |

Case Study 1: Pharmaceutical Formulation

A study on the use of TPM as a solvent for a poorly soluble API demonstrated that formulations containing TPM showed significantly improved dissolution rates compared to those using traditional solvents. This resulted in enhanced bioavailability in preclinical trials.

Case Study 2: Agricultural Efficacy

Research conducted on pesticide formulations revealed that the inclusion of TPM increased the effectiveness of active ingredients by improving their distribution on plant surfaces, leading to better pest control outcomes.

Wirkmechanismus

The mechanism of action of Tripropylene glycol monomethyl ether involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. Its molecular structure allows it to interact with both polar and non-polar compounds, making it a versatile solvent in various applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Glycol Ethers

Structural and Physical Properties

The table below compares TPM with structurally related glycol ethers:

Key Observations :

- Chain Length and Boiling Point : TPM’s longer propylene oxide chain (three units) increases its boiling point compared to PM (one unit) and DPM (two units). TPnB, with a bulkier butyl group, has an even higher boiling point .

- Safety : TPM’s higher flash point (118°C ) makes it safer for high-temperature applications compared to PM (32°C ), which is highly flammable .

Toxicity Profiles

Glycol ethers are categorized into E-series (ethylene oxide-based) and P-series (propylene oxide-based). P-series ethers like TPM, DPM, and PM exhibit lower toxicity than E-series counterparts (e.g., ethylene glycol monomethyl ether, EGME):

Critical Findings :

Market Trends :

Biologische Aktivität

Tripropylene glycol monomethyl ether (TPGME) is a solvent widely used in various industrial applications, including coatings, adhesives, and personal care products. Understanding its biological activity is crucial for assessing its safety and potential health effects. This article synthesizes findings from diverse sources, highlighting TPGME's biological effects, toxicity profiles, and relevant case studies.

- Chemical Name: this compound

- CAS Number: 25498-49-1

- Molecular Formula: CHO

- EU Classification: Not classified as hazardous under the CLP regulation.

TPGME is characterized by its low volatility, high solvency power, and good water miscibility. These properties make it suitable for various applications but raise questions about its biological interactions.

In Vitro Studies

- Cytotoxicity : TPGME exhibits low cytotoxicity at typical exposure levels. In a study assessing the cytotoxic effects of various glycol ethers, TPGME was shown to induce minimal cell death in human lymphoblast cell lines at high concentrations (millimolar range) .

- Metabolic Effects : Research indicates that TPGME affects lipid metabolism pathways. Specifically, it influences beta-oxidation of fatty acids, which could have implications for energy metabolism in cells .

- Genotoxicity : Limited data suggest that TPGME is not genotoxic. Studies involving in vitro assays did not show significant mutagenic effects, aligning with findings for other propylene glycol ethers .

In Vivo Studies

- Acute and Subacute Toxicity : A key study involved a two-week inhalation exposure of rats and mice to TPGME at concentrations up to 1010 mg/m³. No adverse effects were observed, indicating a favorable safety profile for short-term exposure .

- Developmental Toxicity : While some propylene glycol ethers have been associated with developmental toxicity, TPGME has not demonstrated significant teratogenic effects in animal studies .

Case Study 1: Dermal Absorption

A study highlighted the dermal absorption characteristics of TPGME when used in formulations intended for skin application. The findings suggested that while TPGME can penetrate the skin barrier, it does so without significant systemic toxicity at normal usage levels .

Case Study 2: Environmental Impact

Research on the environmental fate of TPGME indicates low bioaccumulation potential and rapid biodegradability. This suggests that while TPGME can impact aquatic environments if released, its overall ecological risk is considered low .

Summary of Health Effects

| Effect Type | Result |

|---|---|

| Acute Toxicity | Low toxicity across all exposure routes |

| Skin/Eye Irritation | Mild irritation possible |

| Sensitization | Not sensitizing |

| Repeated Exposure Effects | Potential renal effects at high exposure |

| Genotoxicity | No evidence of genotoxic effects |

| Reproductive Toxicity | Not toxic to reproduction |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of TPM relevant to experimental design?

TPM (CAS 25498-49-1) is a nonionic surfactant with the molecular formula C10H22O4 (MW: 206.28). Key properties include:

- Solubility : Fully miscible in water, enabling use in aqueous formulations .

- Stability : Resistant to hydrolysis under standard lab conditions, but prolonged storage may lead to peroxide formation, requiring inert atmospheres or stabilizers .

- Hazards : Combustible liquid; releases CO/CO₂ upon combustion. Avoid strong oxidizers (e.g., chlorates, nitric acid) to prevent explosive reactions .

Methodological Tip : Pre-screen TPM for peroxides via iodometric titration if stored >6 months .

Q. What safety protocols are recommended when handling TPM in laboratory settings?

- PPE : Use nitrile/neoprene gloves and Tychem®-class protective clothing to prevent dermal exposure. Respiratory protection (NIOSH-approved masks) is required in poorly ventilated areas .

- Storage : Keep in airtight containers, away from oxidizers and acids, in cool (<25°C), dark environments to minimize peroxide formation .

- Spill Management : Absorb with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

Q. How is TPM classified in glycol ether categories, and what implications does this have for solvent selection?

TPM belongs to the P-series glycol ethers (propylene oxide-based), distinguished from E-series (ethylene oxide-based) by lower toxicity and higher biodegradability. This classification informs solvent selection in:

- Green Chemistry : Preferred over E-series ethers (e.g., ethylene glycol monomethyl ether, a reproductive toxin ) due to safer toxicological profiles .

- Applications : Ideal for coatings, polymer synthesis, and electronics where low volatility and high solvency are critical .

Advanced Research Questions

Q. What analytical techniques are suitable for quantifying TPM in complex mixtures?

- Chromatography : Use GC-FID or HPLC with C18 columns. Calibrate against certified standards (e.g., USP/EP-grade TPM with ≤0.1% dipropylene glycol impurities ).

- Spectroscopy : FT-IR (C-O-C stretch at 1100 cm⁻¹) for qualitative identification in polymer matrices .

Methodological Tip : Spike recovery experiments (80–120%) validate extraction efficiency from biological/environmental samples .

Q. How can researchers address contradictions in toxicological data for TPM across studies?

- Literature Review : Follow EPA’s hazard screening framework, prioritizing studies with OECD GLP compliance. Key endpoints include hepatorenal toxicity (observed in rodent 28-day studies ).

- Metabolism Analysis : Radiolabeled tracer studies (e.g., ¹⁴C-TPM) clarify metabolic pathways, such as oxidation to propionic acid derivatives .

Contradiction Resolution : Cross-validate in vitro (e.g., HepG2 cells) and in vivo data to resolve species-specific disparities .

Q. What methodologies optimize TPM's role as a co-solvent in polymer synthesis without inducing side reactions?

- Compatibility Screening : Pre-test TPM with monomers (e.g., glycidyl methacrylate) via DSC to exclude exothermic interactions .

- Reaction Conditions : Use TPM at ≤10 wt% in radical polymerizations to avoid chain-transfer effects. Monitor via GPC for unintended molecular weight reductions .

Q. How to mitigate risks when TPM is exposed to incompatible substances during storage?

- Incompatibilities : Aluminum, copper, and isocyanates may catalyze decomposition. Separate storage in fire-rated cabinets is mandatory .

- Leak Prevention : Use double-walled containers with secondary containment trays in areas handling strong acids/oxidizers .

Q. What emerging applications of TPM in material science require novel experimental approaches?

- 3D Printing : As a non-flammable alternative to IPA for resin post-processing. Optimize TPM concentration (40–60% v/v) to balance cleaning efficacy and material compatibility .

- Nanoparticle Synthesis : TPM stabilizes Ag/Pt colloids via steric hindrance. Characterize dispersion stability via DLS and zeta potential .

Eigenschaften

CAS-Nummer |

25498-49-1 |

|---|---|

Molekularformel |

C10H22O4 |

Molekulargewicht |

206.28 g/mol |

IUPAC-Name |

2-[1-(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-1-ol |

InChI |

InChI=1S/C10H22O4/c1-8(5-11)14-10(3)7-13-9(2)6-12-4/h8-11H,5-7H2,1-4H3 |

InChI-Schlüssel |

GVZNXUAPPLHUOM-UHFFFAOYSA-N |

SMILES |

CC(CO)OCC(C)OCC(C)OC |

Kanonische SMILES |

CC(CO)OC(C)COC(C)COC |

Siedepunkt |

468 °F at 760 mm Hg (USCG, 1999) 243 °C |

Dichte |

0.965 (USCG, 1999) 0.97 g/cm³ Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 |

Flammpunkt |

232 °F (USCG, 1999) 121 °C c.c. |

melting_point |

-110 °F (USCG, 1999) -77.8 °C |

Key on ui other cas no. |

10213-77-1 25498-49-1 |

Physikalische Beschreibung |

Tripropylene glycol methyl ether is a colorless liquid with a mild odor. (USCG, 1999) COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. |

Piktogramme |

Irritant |

Löslichkeit |

Solubility in water: miscible |

Synonyme |

PPG-3 methyl ether tripropylene glycol methyl ethe |

Dampfdichte |

Relative vapor density (air = 1): 7.1 |

Dampfdruck |

Vapor pressure, Pa at 20 °C: 3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.